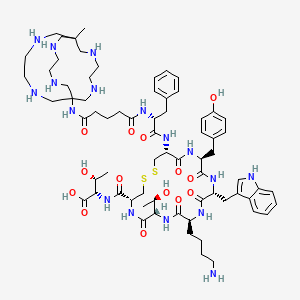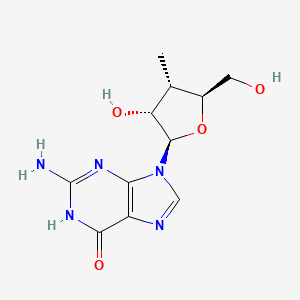
4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole
Descripción general
Descripción
“4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding various intermediates. These intermediates are then converted into corresponding amides, sulfonamides, ureas, and thioureas .Molecular Structure Analysis
The molecular structure of “4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole” would be complex due to the presence of multiple rings and functional groups. The imidazole ring is a key structural component .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and varied, depending on the specific conditions and reactants used .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole” would depend on its specific molecular structure. As an organic heterocyclic compound, it would likely have properties common to other similar compounds .Aplicaciones Científicas De Investigación
Cytotoxicity Evaluation
Various 3,4-disubstituted-6,7-dihydro-imidazo[2,1-b][1,3]thiazole and 3,4-disubstituted-7,8-dihydro-6H-imidazo[2,1-b][1,3]thiazine derivatives were synthesized and their cytotoxic effects on noncancer (F2408) and cancer (5RP7) cells were evaluated. The compounds showed varying degrees of cytotoxicity, with some demonstrating a higher cytotoxic effect on 5RP7 cancer cells compared to control cells after 24 hours (Meriç et al., 2008).
Antimicrobial Applications
Antimicrobial Activity Evaluation
A series of 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones and 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles were synthesized and characterized. These compounds exhibited promising antimicrobial activities, assessed using the microbroth dilution technique, against various bacterial and fungal strains, as well as against Mycobacterium tuberculosis H37Rv (Güzeldemirci & Küçükbasmacı, 2010).
Inhibitory and Therapeutic Potentials
Anticancer Efficacy and Molecular Docking
Imidazo[2,1-b]thiazole scaffolds, with incorporated thiadiazole derivatives, were synthesized and screened for their anti-proliferative efficacy on hepatic cancer cell lines (HepG2). The compounds displayed good anticancer activity, and molecular docking studies indicated strong binding interactions with Glypican-3 protein, a target for hepatocellular carcinoma treatment, making them promising drug candidates (Rashdan et al., 2020).
Propiedades
IUPAC Name |
4-methyl-2-(2-methyl-1H-imidazol-5-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-5-4-12-8(10-5)7-3-9-6(2)11-7/h3-4H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONOWOVJXRSHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CN=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one](/img/structure/B1436774.png)






![2-(piperazin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436784.png)





![2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B1436797.png)